Cas no 930480-72-1 (N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide)
![N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide structure](https://ja.kuujia.com/scimg/cas/930480-72-1x500.png)
N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide 化学的及び物理的性質
名前と識別子
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- AKOS034391453
- 930480-72-1
- EN300-26685250
- N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide
-
- インチ: 1S/C18H22Cl2N4O2/c1-2-24(11-17(26)23-18(12-21)7-3-4-8-18)10-16(25)22-15-9-13(19)5-6-14(15)20/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,22,25)(H,23,26)
- InChIKey: ODNDPSYJXHPJQD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1NC(CN(CC)CC(NC1(C#N)CCCC1)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 396.1119813g/mol
- どういたいしつりょう: 396.1119813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 85.2Ų
N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685250-0.05g |
N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide |
930480-72-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamideに関する追加情報
N-(1-Cyanocyclopentyl)-2-({[(2,5-Dichlorophenyl)Carbamoyl]methyl}(ethyl)Amino)Acetamide: A Comprehensive Overview
N-(1-Cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide (CAS No. 930480-72-1) is a complex organic compound with a diverse range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential therapeutic properties and its role in various biological processes. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings associated with this compound.
The chemical structure of N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide is notable for its intricate arrangement of functional groups. The presence of a cyano group on a cyclopentyl ring, coupled with an aminoacetamide moiety and a substituted dichlorophenylcarbamoyl group, contributes to its unique chemical properties. The cyclopentyl ring provides rigidity and conformational stability, while the cyano group imparts additional reactivity and electronic effects. The dichlorophenylcarbamoyl moiety adds complexity and can influence the compound's interactions with biological targets.
The synthesis of N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common approach involves the reaction of a suitable amine with an activated ester or acid chloride derivative of the dichlorophenylcarbamoyl moiety. The subsequent coupling with the cyanocyclopentyl-containing amine completes the synthesis. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes, reducing the use of hazardous reagents and improving overall process sustainability.
In terms of biological activities, N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide has shown promising results in various preclinical studies. Research has indicated that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Additionally, studies have explored its potential as an analgesic agent, with preliminary findings suggesting that it may effectively alleviate pain without significant side effects.
The mechanism of action of N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism involves the modulation of cytokine production and signaling pathways involved in inflammation. The compound may also interact with specific receptors or enzymes that play a role in pain perception and transmission. Ongoing research aims to elucidate these mechanisms further and identify potential targets for therapeutic intervention.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and pharmacokinetic properties. However, more extensive studies are needed to fully assess its therapeutic potential and to determine optimal dosing regimens.
Beyond its therapeutic applications, N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide has also been studied for its potential use in diagnostic imaging and as a tool compound in basic research. Its unique structural features make it suitable for conjugation with imaging agents or other functional groups, enabling researchers to explore its behavior in various biological systems.
In conclusion, N-(1-cyanocyclopentyl)-2-({[(2,5-dichlorophenyl)carbamoyl]methyl}(ethyl)amino)acetamide (CAS No. 930480-72-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its complex structure and diverse biological activities make it an intriguing subject for further investigation. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds promise for the development of novel therapeutic agents and diagnostic tools.
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